molecular formula C12H14Br2O B12097006 2,6-Dibromo-4-cyclohexylphenol CAS No. 39206-23-0

2,6-Dibromo-4-cyclohexylphenol

Cat. No.: B12097006
CAS No.: 39206-23-0
M. Wt: 334.05 g/mol
InChI Key: OAAUVNKDYQXYEE-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds and Their Significance in Modern Chemistry

Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon ring. nih.govyoutube.comijhmr.com This structural arrangement confers a unique set of chemical properties that make them highly significant in modern chemistry. youtube.comijhmr.com Phenols are ubiquitous in nature, found in various plants where they contribute to defense mechanisms, pigmentation, and structural integrity. nih.govresearchgate.net

In the realm of chemical synthesis, the phenolic hydroxyl group strongly activates the aromatic ring towards electrophilic substitution reactions, directing incoming substituents to the ortho and para positions. byjus.commlsu.ac.inopenstax.org This reactivity makes phenols versatile starting materials for the synthesis of a wide array of more complex molecules. Their ability to act as antioxidants, their acidity which is greater than that of aliphatic alcohols, and their capacity to form stable phenoxide ions further broaden their utility in various chemical transformations. youtube.comchemistrysteps.com The diverse reactivity and biological activity of phenolic compounds have established them as crucial building blocks in the development of pharmaceuticals, polymers, and other advanced materials. ijhmr.comresearchgate.net

The Role of Halogenation in Modulating Phenolic Reactivity and Applications

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modifying the properties of phenolic compounds. mdpi.com The addition of halogens, such as bromine, to the phenolic ring significantly alters its electronic and steric characteristics. mdpi.com This modification can lead to enhanced biological activity, increased lipophilicity, and altered reactivity, making halogenated phenols valuable in various applications. mdpi.com

The hydroxyl group of a phenol (B47542) is a potent activating group, making the aromatic ring highly susceptible to electrophilic halogenation, often without the need for a Lewis acid catalyst. byjus.commlsu.ac.in The position and number of halogen atoms introduced can be controlled to some extent by the reaction conditions, such as the solvent and the halogenating agent used. mlsu.ac.inchemistryviews.org For instance, carrying out the reaction in a non-polar solvent can favor mono-halogenation, while aqueous solutions often lead to poly-substituted products. mlsu.ac.in This ability to fine-tune the structure of phenols through halogenation allows for the creation of compounds with specific desired properties for use in medicinal chemistry, materials science, and as intermediates in organic synthesis. mdpi.comeuropa.eu

Contextualizing 2,6-Dibromo-4-cyclohexylphenol within the Field of Brominated Phenols

This compound is a specific example of a brominated phenolic compound that has garnered interest in chemical research. It belongs to a broader class of brominated phenols that are investigated for their potential applications, including as flame retardants and as intermediates in the synthesis of more complex molecules. oup.comnih.gov

The structure of this compound, featuring two bromine atoms ortho to the hydroxyl group and a cyclohexyl group at the para position, gives it distinct properties. The bromine atoms increase the compound's molecular weight and can influence its reactivity and potential as a precursor in cross-coupling reactions. The cyclohexyl group adds a bulky, non-polar moiety to the molecule, which can impact its solubility and how it interacts with other molecules. The study of such compounds contributes to a deeper understanding of structure-property relationships within the field of brominated phenols and opens avenues for the development of new materials and chemical entities.

Chemical and Physical Properties of this compound

The specific physical and chemical properties of this compound are not extensively detailed in publicly available literature. However, based on the properties of similar brominated phenolic compounds, some general characteristics can be inferred.

PropertyValue
Molecular FormulaC₁₂H₁₄Br₂O
Molecular Weight334.047 g/mol

Data for a related compound, 2,4-dibromo-6-cyclohexylphenol, indicates a boiling point of 292.8°C at 760 mmHg and a density of 1.658 g/cm³. lookchem.com It is important to note that these values are for an isomer and may differ for this compound.

Synthesis of this compound

The synthesis of this compound would likely involve the direct bromination of 4-cyclohexylphenol (B75765). The hydroxyl group of 4-cyclohexylphenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, bromination would be expected to occur at the two ortho positions.

A general procedure for the dibromination of a p-substituted phenol involves dissolving the phenol in a suitable solvent, such as glacial acetic acid, and then adding a solution of bromine in the same solvent. orgsyn.org The reaction mixture is typically stirred at room temperature, and the product can be isolated by precipitation with water followed by filtration and washing. orgsyn.org

For example, the synthesis of 2,6-dibromo-4-nitrophenol (B181593) is achieved by dissolving p-nitrophenol in glacial acetic acid and adding a solution of bromine in glacial acetic acid. orgsyn.org A similar approach could be adapted for the synthesis of this compound from 4-cyclohexylphenol.

Research Applications of this compound

While specific research applications for this compound are not widely documented, its structural features suggest potential areas of investigation. Brominated phenols, in general, are studied for a variety of purposes.

One potential application is in the synthesis of more complex molecules. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of larger, more intricate molecular architectures.

Additionally, brominated phenols have been investigated for their biological activities. mdpi.com While no specific data is available for this compound, related compounds have shown potential in various biological assays. mdpi.com

Furthermore, the study of such molecules contributes to the broader understanding of structure-activity relationships in the field of halogenated compounds. Research into the synthesis and properties of this compound can provide valuable data for the design of new materials and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39206-23-0

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

2,6-dibromo-4-cyclohexylphenol

InChI

InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8,15H,1-5H2

InChI Key

OAAUVNKDYQXYEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,6 Dibromo 4 Cyclohexylphenol

Precursor Synthesis and Functionalization for Bromination

The foundational step in producing 2,6-dibromo-4-cyclohexylphenol is the synthesis of 4-cyclohexylphenol (B75765). This precursor is typically formed through the alkylation of phenol (B47542) with a cyclohexyl source.

Synthesis of 4-Cyclohexylphenol from Phenolic Precursors

The industrial preparation of 4-cyclohexylphenol often involves the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403). This reaction is generally catalyzed by acids. Traditional catalysts include mineral acids like sulfuric acid and phosphoric acid, or Lewis acids. quickcompany.in However, these methods can lead to a mixture of ortho and para isomers, necessitating purification. quickcompany.in

To enhance selectivity for the desired para-substituted product, modern methods often employ solid acid catalysts such as zeolites, like H-Mordenite or H-beta. quickcompany.in These catalysts offer shape-selectivity that favors the formation of 4-cyclohexylphenol. The reaction conditions, including temperature and the molar ratio of reactants, are optimized to maximize the yield of the para-isomer. For instance, using H-Mordenite or H-beta catalysts, the reaction temperature can be maintained between 140-220°C with reaction times varying from 2 to 12 hours. quickcompany.in

Another synthetic route involves the hydroalkylation of phenol. In one method, phenol is reacted under hydrogen pressure in the presence of a palladium catalyst and a molten salt mixture, such as NaCl-AlCl3, to selectively yield 4-cyclohexylphenol. chemicalbook.com

Cyclohexylation Reactions in Phenol Derivatives

Cyclohexylation of phenol is a classic example of a Friedel-Crafts alkylation reaction. The reaction proceeds via an electrophilic attack on the electron-rich phenol ring by a cyclohexyl cation, which is typically generated in situ from cyclohexene or cyclohexanol in the presence of an acid catalyst. justia.com

The reactivity of the phenol ring is strongly activated by the hydroxyl group, which directs the incoming electrophile to the ortho and para positions. The ratio of ortho- to para-cyclohexylphenol can be influenced by reaction conditions such as temperature. For example, reaction temperatures above 160°C tend to favor the formation of the para-isomer, 4-cyclohexylphenol. google.com The use of various catalysts, including sulfonic resins and Lewis acids like aluminum chloride, has been studied to control the selectivity of this alkylation. justia.com The choice of solvent and catalyst can significantly impact the product distribution. quickcompany.injustia.com

Catalyst TypeTypical ReactantsKey Outcome
Zeolites (H-Mordenite, H-Beta) Phenol, Cyclohexene/CyclohexanolHigh selectivity for 4-cyclohexylphenol. quickcompany.in
Palladium on Carbon & Molten Salt Phenol, HydrogenSelective hydroalkylation to 4-cyclohexylphenol. chemicalbook.com
Sulfonic Resins / Lewis Acids Phenol, CyclohexeneForms a mixture of ortho and para isomers; ratio is condition-dependent. justia.com
Siliceous Catalysts Phenol, Cyclohexenic sourceProduces both ortho- and para-cyclohexylphenol. google.com

Regioselective Bromination Strategies for Phenols

Once 4-cyclohexylphenol is synthesized, the next critical stage is the introduction of two bromine atoms specifically at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Electrophilic Aromatic Bromination Techniques for Phenolic Systems

Phenols are highly activated substrates for electrophilic aromatic substitution, readily reacting with bromine. orgsyn.orgwikipedia.org The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Since the para position in 4-cyclohexylphenol is already occupied by the cyclohexyl group, bromination is directed to the two equivalent ortho positions.

Direct bromination using molecular bromine (Br₂) is a common method. The reaction is often carried out in a suitable solvent, such as acetic acid. orgsyn.org For highly activated rings like phenols, a catalyst is often not required. calpaclab.com The strong activating effect of the hydroxyl group ensures that the reaction proceeds readily. To achieve dibromination, a stoichiometric excess of the brominating agent is typically used. A procedure analogous to the dibromination of p-nitrophenol involves dissolving the starting phenol in glacial acetic acid and adding a solution of bromine in acetic acid dropwise. orgsyn.org

ReagentSubstrate ExampleConditionsProduct
Bromine in Acetic Acid p-NitrophenolRoom temperature, then warming2,6-Dibromo-4-nitrophenol (B181593). orgsyn.org
KBr and ZnAl–BrO₃⁻–LDHs para-Substituted PhenolsMild conditionsOrtho-monobrominated phenols. mdpi.com
HBr with hindered Sulfoxides PhenolsRoom temperaturepara-Brominated phenols (or ortho- if para is blocked). ccspublishing.org.cn

Application of N-Bromosuccinimide (NBS) in Visible-Light Photoredox Catalysis for Phenol Bromination

Modern synthetic methods often employ N-Bromosuccinimide (NBS) as a safer and more manageable source of electrophilic bromine compared to liquid bromine. ccspublishing.org.cnmdpi.com Recent advancements have utilized visible-light photoredox catalysis to activate NBS for the bromination of phenols and other arenes. mdpi.com

This technique involves a photocatalyst, such as an organic dye (e.g., erythrosine B) or a ruthenium complex, which becomes excited upon absorbing visible light. researchgate.netcalpaclab.com The excited photocatalyst can then activate NBS, enhancing its electrophilicity. calpaclab.com This method offers mild reaction conditions and can prevent unwanted side reactions. calpaclab.com Studies have shown that this approach is effective for the bromination of various electron-rich aromatic compounds, including those with benzylic C-H bonds, without leading to benzylic bromination byproducts. calpaclab.com For para-substituted phenols, this method can achieve selective ortho-bromination. mdpi.com

Optimization of Reaction Conditions for Dibromination

To achieve the desired this compound, careful optimization of the reaction conditions is essential to ensure high yield and selectivity, while avoiding the formation of mono-brominated or other byproducts.

Key parameters for optimization include:

Stoichiometry of the Brominating Agent : To ensure both ortho positions are brominated, at least two equivalents of the brominating agent (e.g., Br₂ or NBS) are required. An excess may be used to drive the reaction to completion. For example, in the dibromination of p-nitrophenol, a slight excess of bromine (4.7 moles per 2 moles of phenol) was used. orgsyn.org

Solvent : The choice of solvent can influence the reactivity and selectivity. Polar solvents like acetic acid are commonly used for brominations with molecular bromine. orgsyn.org For NBS brominations, solvents such as acetonitrile (B52724) or methanol (B129727) have been employed. mdpi.comcalpaclab.com

Temperature : Electrophilic brominations of phenols are often exothermic and can proceed at room temperature or below. orgsyn.org Controlling the temperature is crucial to manage the reaction rate and prevent side reactions.

Catalyst : While often not necessary for phenol bromination, acid catalysts like p-toluenesulfonic acid (pTsOH) have been used with NBS to improve regioselectivity for ortho-bromination in para-substituted phenols. mdpi.com In photoredox catalysis, the choice and concentration of the photocatalyst and any additives (like an external oxidant) are critical variables. calpaclab.com

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure complete dibromination. This is monitored typically by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

By carefully controlling these factors, the synthesis can be directed to efficiently produce this compound.

Catalyst Systems for Enhanced Regioselectivity

To improve the efficiency and selectivity of the bromination of 4-cyclohexylphenol, various catalyst systems have been explored. Lewis acids are commonly employed as catalysts in electrophilic aromatic substitution reactions, including bromination. mt.com They function by coordinating with the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. mt.com

For the synthesis of this compound, the goal is to direct the bromine atoms specifically to the positions ortho to the strongly activating hydroxyl group. The bulky cyclohexyl group at the para position already sterically hinders attack at that site to some extent, favoring ortho substitution. However, to achieve high yields of the desired 2,6-dibromo product, catalysts that enhance this inherent regioselectivity are valuable.

Recent advancements have introduced novel catalytic systems that offer milder reaction conditions and improved selectivity. For example, I(III)-based reagents, such as those generated in situ from PIDA (phenyliodine diacetate) and a bromine source like aluminum tribromide (AlBr₃), have been developed for the efficient electrophilic bromination of phenols. nih.gov This system generates a highly reactive brominating species, PhIOAcBr, which can effectively brominate even sterically hindered substrates under mild conditions. nih.gov

Furthermore, electrochemical methods using chromium-based catalysts have been investigated for the halogenation of phenols, offering an environmentally friendlier alternative with precise control over reaction conditions. globalscientificjournal.com Zeolite catalysts, such as H-mordenite or H-beta, have been utilized in the alkylation of phenol to selectively form 4-cyclohexylphenol, a precursor for the target molecule. While not directly for bromination, this highlights the use of shape-selective catalysts to control regioselectivity in related syntheses.

Table 2: Catalyst Systems for Phenol Halogenation This is an interactive table. Click on the headers to sort the data.

Catalyst System Type Function Key Advantages
Lewis Acids (e.g., AlBr₃, FeBr₃) Traditional Increases electrophilicity of bromine mt.com Well-established, effective for activating bromine
I(III)-based reagents (e.g., PIDA/AlBr₃) Modern In situ generation of a highly reactive brominating species (PhIOAcBr) nih.gov Mild reaction conditions, high efficiency, good for sterically hindered substrates nih.gov
Chromium-based catalysts Electrochemical Enhances efficiency and selectivity in electrochemical halogenation globalscientificjournal.com Eco-friendly, precise control over reaction globalscientificjournal.com

Advanced Synthetic Routes to this compound

Beyond traditional methods using molecular bromine, advanced synthetic strategies have been developed to improve the synthesis of halogenated phenols, including this compound. These routes often employ alternative halogenating agents and innovative catalytic systems to enhance efficiency, selectivity, and safety.

To circumvent the hazards and selectivity issues associated with molecular bromine, a variety of alternative brominating reagents have been developed. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used and milder alternative for the bromination of various organic compounds, including electron-rich aromatics like phenols. cambridgescholars.comnih.gov The reactivity of NBS can be tuned by the choice of solvent and the use of catalysts. nih.gov

Other advanced reagents include I(III)-based systems. For instance, the combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a chloride source like AlCl₃ has been shown to be effective for the ortho-chlorination of phenols, and similar principles can be applied to bromination. researchgate.net These hypervalent iodine reagents offer high reactivity and regioselectivity under mild, open-flask conditions. nih.govresearchgate.net Another approach involves the use of bromocyclohexadienones, which, in certain solvents, can provide high ortho:para ratios in phenol bromination. rsc.org

Visible-light photoredox catalysis has also emerged as a powerful tool for activating NBS. nih.gov Using an organic dye catalyst like erythrosine B, NBS can be activated to become a more potent electrophile, leading to rapid and clean bromination of arenes under very mild conditions. nih.gov This method has been successfully applied to the synthesis of 2-bromo-4-cyclohexylphenol. acs.org

The development of novel catalytic systems is crucial for advancing the synthesis of specifically substituted phenols. As mentioned, I(III)-based catalysts generated from inexpensive starting materials like PIDA and AlBr₃ provide an operationally simple and efficient route to brominated phenols. nih.gov The active brominating species can be prepared in situ or isolated, and it shows good stability. nih.gov

Photocatalysis offers a distinct approach. The use of an organic dye like erythrosine B under visible light irradiation can activate NBS for electrophilic aromatic bromination. nih.gov This system is notable for its mild conditions (room temperature, white light) and its ability to suppress side reactions, such as benzylic bromination. nih.gov The mechanism is thought to involve the photoexcited catalyst oxidizing NBS, thereby increasing the electrophilic character of the bromine atom. nih.gov

Electrochemical methods represent another frontier. The use of a chromium catalyst in the electrochemical halogenation of phenol provides a sustainable route to halogenated phenols, minimizing waste and avoiding harsh reagents. globalscientificjournal.com

Alternative Halogenation Reagents and Protocols

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the outcome of the synthesis of this compound. The formation of this compound proceeds via electrophilic aromatic substitution, a well-studied class of reactions.

The bromination of phenols is a classic example of electrophilic aromatic substitution. khanacademy.orgyoutube.com The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. khanacademy.orgyoutube.com This makes the ring highly susceptible to attack by an electrophile like bromine.

The mechanism generally involves the following steps:

Generation of the Electrophile: In the presence of a polar solvent or a Lewis acid catalyst, the bromine molecule becomes polarized or forms a more reactive complex, enhancing its electrophilic character (Br⁺ character). khanacademy.orgmt.com

Electrophilic Attack: The electron-rich aromatic ring of 4-cyclohexylphenol attacks the electrophilic bromine atom. This attack occurs preferentially at the ortho positions due to the directing effect of the hydroxyl group and the steric hindrance of the para-positioned cyclohexyl group. This step leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Aromatization: A base (which can be the solvent or the counter-ion of the catalyst) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring. khanacademy.orgyoutube.com

Kinetic studies on the bromination of various phenols in acetic acid have shown that the reaction can follow second or third-order kinetics depending on the concentration of the reactants. asianpubs.org This suggests complex mechanisms where the solvent or an additional molecule of bromine may be involved in the rate-determining step. asianpubs.org

Furthermore, research on the bromination of phenols in aqueous solution has provided evidence for general base catalysis. cdnsciencepub.com This suggests that the deprotonation of the phenolic hydroxyl group can occur concurrently with the electrophilic attack by bromine, avoiding the formation of a protonated cyclohexadienone intermediate. cdnsciencepub.com This concerted mechanism highlights the intricate role of the reaction medium and catalysts in influencing the reaction pathway. cdnsciencepub.com

Kinetic Studies and Reaction Rate Analysis

Kinetic studies on substituted phenols, including cyclohexylphenols, are often conducted in the context of their antioxidant properties, specifically their ability to react with and neutralize free radicals. The reaction rate constant (k) for the interaction between a phenolic compound and a stable free radical, such as the cumylperoxide radical, provides a quantitative measure of this reactivity. These studies help to understand how the electronic and steric properties of the substituents on the phenol ring influence its reaction rate.

Research has shown that the nature of the alkyl substituents at the ortho positions (C2 and C6) significantly impacts the reactivity. For instance, studies comparing 2,6-dicyclohexyl-substituted phenols with their 2,6-di-tert-butyl-substituted counterparts reveal substantial differences in their reaction rate constants with peroxide radicals. sibran.ru The data indicates that 2,6-dicyclohexylphenols are considerably more reactive in this context. sibran.ru

Table 1: Reaction Rate Constants (k) of Selected Phenols with Cumylperoxide Radicals at 60 °C sibran.ru
Phenolic CompoundSubstituentsk (L·mol⁻¹·s⁻¹) x 10⁻⁴
Compound 12,6-dicyclohexyl, 4-(3-butylthiopropyl)18.8
Compound 22,6-dicyclohexyl, 4-(3-dodecylthiopropyl)18.8
Compound 13 (Analogue)2,6-dicyclohexyl, 4-methyl (2,6-dicyclohexyl-p-cresol)20.0
Compound 14 (Analogue)2,6-di-tert-butyl, 4-methyl (BHT/Ionol)3.0
Compound CO-3 (Analogue)2,6-di-tert-butyl, 4-(3-dodecylthiopropyl)2.4

The data demonstrates that the 2,6-dicyclohexyl substituted phenols (compounds 1, 2, and 13) exhibit reaction rate constants that are 6.7 to 8.3 times higher than their sterically similar di-tert-butyl analogues (compounds 14 and CO-3). sibran.ru This suggests that the cyclohexyl groups, while bulky, allow for a more favorable interaction with free radicals compared to the tert-butyl groups in this specific reaction, highlighting the nuanced role of steric effects on reaction kinetics.

Side Reactions and Byproduct Formation in Bromination of Cyclohexylphenols

The bromination of 4-cyclohexylphenol, while directed towards the synthesis of the 2,6-dibromo derivative, can be accompanied by several side reactions leading to the formation of various byproducts. The extent of these side reactions depends heavily on the reaction conditions, including the choice of brominating agent, solvent, temperature, and stoichiometry.

Incomplete and Over-Bromination: The primary side products are often the result of incomplete or excessive bromination. If less than two equivalents of the brominating agent are used or if the reaction is stopped prematurely, significant amounts of 2-bromo-4-cyclohexylphenol (the mono-brominated product) will be present in the final mixture. nih.gov Conversely, the phenol ring is highly activated by the hydroxyl group, and using excess bromine or harsh conditions can lead to polysubstitution. atamankimya.com This can result in the formation of 2,4,6-tribromophenol (B41969) , where the cyclohexyl group at the para-position is cleaved and replaced by a bromine atom.

Benzylic Bromination: Another potential side reaction involves the cyclohexyl ring itself. The C-H bonds at the benzylic position (the carbon of the cyclohexyl ring attached to the phenol) can be susceptible to radical substitution. Under conditions that favor free-radical mechanisms, such as exposure to UV light, benzylic bromination can occur, leading to impurities where a bromine atom is attached to the cyclohexyl ring instead of the aromatic ring. nih.gov The development of specific synthetic methods, like the use of visible-light photoredox catalysis with NBS, is partly aimed at preventing such unwanted light-promoted radical pathways and favoring the desired electrophilic aromatic substitution. acs.org

Formation of Isomers and Related Compounds: The synthesis of the 4-cyclohexylphenol precursor itself can introduce impurities that may lead to byproducts in the subsequent bromination step. The acid-catalyzed alkylation of phenol with cyclohexene or cyclohexanol can produce a mixture of isomers, including 2-cyclohexylphenol . unive.itresearchgate.net If this isomeric impurity is not removed, it will also undergo bromination, yielding brominated derivatives of 2-cyclohexylphenol. Furthermore, side reactions during the alkylation step, such as the formation of di-cyclohexyl phenols , can also lead to a more complex product mixture after bromination. unive.it

Table 2: Potential Side Reactions and Byproducts in the Bromination of 4-Cyclohexylphenol
Byproduct/Side Reaction TypeDescriptionContributing Factors
Incomplete BrominationFormation of 2-bromo-4-cyclohexylphenol. nih.govInsufficient amount of brominating agent; short reaction time.
Over-Bromination / CleavageFormation of 2,4,6-tribromophenol via ipso-substitution of the cyclohexyl group.Excess brominating agent; harsh reaction conditions (e.g., high temperature). atamankimya.com
Benzylic BrominationSubstitution of hydrogen with bromine on the cyclohexyl ring. nih.govConditions promoting free-radical pathways (e.g., UV light). acs.org
Isomeric ByproductsBromination of isomeric precursors like 2-cyclohexylphenol. unive.itresearchgate.netPresence of impurities from the synthesis of the 4-cyclohexylphenol starting material.

Chemical Transformations and Derivative Synthesis of 2,6 Dibromo 4 Cyclohexylphenol

Functional Group Interconversions of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization. Standard reactions for phenols, such as etherification and esterification, can be applied to 2,6-Dibromo-4-cyclohexylphenol to modify its properties and create new intermediates.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. While the bulky ortho-bromo substituents may sterically hinder the approach of very large alkylating agents, the reaction is generally feasible for producing a range of alkyl and aryl ethers. For instance, related compounds like 4-cyclohexylphenol (B75765) can be reacted with alkyl halides to form ethers.

Esterification: Esters can be synthesized through reaction with carboxylic acids or their more reactive derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is one possible route. However, more common and higher-yielding methods involve the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) catalyst system is also highly effective for ester formation from carboxylic acids and alcohols under mild conditions. orgsyn.org

The following table summarizes common reagents for these transformations.

TransformationReagent(s)Product Type
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkyl Ether
Esterification Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester
Esterification Carboxylic Anhydride (e.g., (CH₃CO)₂O), CatalystEster
Esterification Carboxylic acid, DCC, DMAPEster

Nucleophilic Substitution Reactions at Brominated Positions

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atoms on this compound is challenging and not commonly reported. The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org In this compound, the hydroxyl group is electron-donating, which deactivates the ring toward nucleophilic attack.

Furthermore, the two bromine atoms are sterically hindered by each other and the adjacent cyclohexyl group at the para position. For these electronic and steric reasons, displacing the bromine atoms with nucleophiles like amines or alkoxides would require harsh reaction conditions (high temperatures and pressures) or specialized catalytic systems, such as copper-catalyzed Ullmann-type reactions. While some brominated phenols can undergo substitution, the specific substrate this compound is not an ideal candidate for this transformation pathway.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The bromine atoms at the 2- and 6-positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These methods are among the most powerful tools in modern organic synthesis. cem.com

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is highly effective for this substrate. libretexts.org Research has shown that sterically hindered dibromophenols can undergo double Suzuki-Miyaura coupling to form complex triphenolic products. acs.org By carefully selecting the catalyst, ligands, and reaction conditions, either mono- or di-arylation can be achieved. The reactivity order for halides in these couplings is typically I > Br > Cl. nih.gov For 2,6-dibrominated substrates, the first coupling occurs readily, while the second may require more forcing conditions due to increased steric hindrance.

Table of Typical Suzuki-Miyaura Reaction Conditions:

ComponentExample(s)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, PPh₃, Buchwald-type phosphines
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Boron Reagent Arylboronic acid, Arylboronic ester
Solvent Toluene, Dioxane, DMF, Water mixtures

An enantioselective variant has been used to create axially chiral biphenols from dibromophenols with high enantiomeric excess. acs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction typically uses a palladium catalyst and a base. The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. libretexts.org This strategy can be used to introduce vinyl groups onto the phenolic ring at the 2- and/or 6-positions.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with the aryl bromide. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. While organotin reagents are toxic, the reaction is robust. libretexts.org The reactivity of aryl halides in Stille coupling follows the general trend I > Br > OTf > Cl, making the C-Br bonds of this compound suitable reaction sites. nih.gov The efficiency of Stille couplings with aryl bromides can be significantly enhanced by using copper(I) salts (like CuI) and fluoride (B91410) sources (like CsF) as additives. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a primary method for synthesizing arylalkynes. The reaction of 2,6-dibromophenol (B46663) with terminal alkynes in a one-pot Sonogashira coupling-cyclization sequence has been reported. However, the yield was noted to be low (27%), a result attributed to the steric hindrance at the ortho positions, which inhibits the reaction. rsc.org This finding highlights a key challenge in the functionalization of this sterically congested scaffold.

Buchwald-Hartwig Amination: While not a C-C bond formation reaction, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds. organic-chemistry.org It couples aryl halides with primary or secondary amines to produce N-aryl products. orgsyn.org This reaction could be applied to this compound to synthesize mono- or di-aminated derivatives, which are valuable structures in medicinal chemistry and materials science. Various catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate the amination of even challenging aryl halides. orgsyn.orgresearchgate.net

Heck and Stille Coupling Strategies

Modification of the Cyclohexyl Moiety

The cyclohexyl ring offers another site for chemical transformation, distinct from the aromatic core.

Dehydrogenation: The aliphatic cyclohexyl ring can be aromatized to a phenyl group through catalytic dehydrogenation. Studies have shown that cyclohexylphenols can be converted to the corresponding hydroxybiphenyls over palladium catalysts at elevated temperatures. researchgate.net This transformation effectively converts this compound into 2,6-Dibromo-[1,1'-biphenyl]-4-ol. Another study on the hydrodeoxygenation of 4-cyclohexylphenol using an iridium-on-niobia catalyst showed that at 300 °C, the major product was cyclohexylbenzene, indicating that under certain conditions, the hydroxyl group can be removed while the cyclohexyl ring is retained or aromatized. nih.gov

Biocatalytic Dehydrogenation: Enzymatic methods can also modify the cyclohexyl ring. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida has been shown to act on 4-cyclohexylphenol. nih.gov The enzyme catalyzes a dehydrogenation reaction to form 4-(1-cyclohexen-1-yl)phenol as the major product. nih.gov This biocatalytic approach offers a route to introduce unsaturation into the cyclohexyl ring under mild conditions.

Synthesis of Polymeric and Oligomeric Derivatives Incorporating this compound Units

The general mechanism for the oxidative polymerization of 2,6-disubstituted phenols involves the oxidation of the phenol to a phenoxy radical. googleapis.com This radical can then undergo C-O coupling to form the desired poly(phenylene oxide) or C-C coupling, which can lead to the formation of diphenoquinone (B1195943) byproducts. mdpi.com The choice of substituents on the phenol ring, the catalyst system, and the reaction conditions all play a crucial role in directing the polymerization towards the desired polymeric product and influencing its final properties, such as molecular weight and degree of branching.

For instance, the oxidative coupling of 2,6-dimethylphenol (B121312) is a classic example that yields poly(2,6-dimethyl-1,4-phenylene oxide), a commercially significant engineering thermoplastic. mdpi.com Research on other substituted phenols, such as those with bulky groups, has also been conducted to explore the impact of steric hindrance on the polymerization process and polymer properties.

In the context of this compound, the presence of two bromine atoms at the ortho positions and a bulky cyclohexyl group at the para position would be expected to significantly influence its polymerization behavior. The bulky substituents may affect the approach of the monomer to the catalytic center and the subsequent coupling of the resulting radicals.

While specific experimental data for the polymerization of this compound is not available, a hypothetical synthesis could be envisioned based on established methods for similar phenols. Oxidative coupling polymerization would be the most probable route.

Hypothetical Polymerization Data for Poly(this compound)

The following table presents a hypothetical set of experimental data for the synthesis of poly(this compound), based on typical conditions used for the polymerization of other 2,6-disubstituted phenols. This data is illustrative and intended to represent the type of information that would be generated in a research setting.

EntryMonomerCatalyst SystemSolventTemperature (°C)Reaction Time (h)Resulting Polymer
1This compoundCuBr/N,N-Dimethylbutylamine (DMBA)Toluene604Poly(2,6-dibromo-4-cyclohexylphenylene oxide)
2This compoundManganese(II) chloride/BenzylamineChlorobenzene806Poly(2,6-dibromo-4-cyclohexylphenylene oxide)
3This compoundLead dioxide (PbO₂)Nitrobenzene1003Branched poly(2,6-dibromo-4-cyclohexylphenylene oxide)

Further research would be necessary to determine the actual outcomes of these reactions, including the molecular weight of the resulting polymers, their thermal properties (such as glass transition temperature and thermal stability), and the extent of any side reactions. Techniques such as gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy would be essential for the characterization of these polymeric derivatives. mdpi.com

Theoretical and Computational Chemistry of 2,6 Dibromo 4 Cyclohexylphenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular and electronic properties of compounds like 2,6-dibromo-4-cyclohexylphenol. nih.govresearchgate.net Methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G++(d,p)) are frequently used for halogenated phenols to provide a balance between computational cost and accuracy. nih.govnih.gov

Conformational Analysis and Stability

The three-dimensional structure of this compound is defined by the relative orientations of its constituent parts: the phenol (B47542) ring, the hydroxyl group, the two bromine atoms, and the cyclohexyl group. The cyclohexyl substituent can adopt either an axial or an equatorial position relative to the phenol ring. For monosubstituted cyclohexanes, the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial steric strain. libretexts.org Therefore, the equatorial conformer of this compound is expected to be the global minimum energy structure.

Further conformational flexibility arises from the rotation around the C-C bond connecting the cyclohexyl and phenyl rings, and the rotation of the C-O bond of the hydroxyl group. DFT calculations would be employed to perform a potential energy surface scan for these rotations to identify all stable conformers and the transition states connecting them. unibas.it The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Illustrative Table of Conformational Analysis Results This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not available.

ConformerCyclohexyl PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
IEquatorial0.00~99.9
IIAxial4.50~0.1

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can determine a range of global and local reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies lower reactivity. mdpi.com These fundamental energies allow for the calculation of important descriptors such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are vital for predicting how the molecule will interact with other chemical species, for instance, identifying whether it will act as a nucleophile or an electrophile in a reaction. mdpi.com For halogenated phenols, the presence of bromine atoms significantly influences the electronic properties through inductive and resonance effects. nih.gov

Illustrative Table of Calculated Electronic Properties This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not available.

ParameterCalculated ValueSignificance
EHOMO-6.95 eVElectron-donating ability
ELUMO-0.85 eVElectron-accepting ability
Energy Gap (ΔE)6.10 eVChemical stability and reactivity
Electronegativity (χ)3.90 eVGlobal electron-attracting tendency
Chemical Hardness (η)3.05 eVResistance to change in electron distribution
Global Electrophilicity (ω)2.49 eVPropensity to accept electrons

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling potential reaction pathways of this compound. researchgate.net This is particularly useful for understanding its degradation, metabolism, or participation in chemical synthesis. For example, modeling its reaction with hydroxyl radicals is important for assessing its environmental fate.

The process involves identifying the reactants and products and then using computational methods to map the potential energy surface that connects them. This allows for the location of transition states (TS), which are the energy maxima along the reaction coordinate. rsc.org By calculating the energy barrier (activation energy) associated with each transition state, the feasibility and rate of different reaction pathways can be compared. researchgate.net For phenolic compounds, common reactions to model include electrophilic aromatic substitution, oxidation, and reactions at the hydroxyl group. rsc.org The influence of the bulky bromine and cyclohexyl substituents on the regioselectivity of these reactions would be a key focus of such a study.

Spectroscopic Property Prediction (e.g., NMR, IR) for Structural Elucidation

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful aid in experimental structural elucidation. tandfonline.com

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. longdom.org These predicted shifts, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to each nucleus in the molecule. modgraph.co.uk

Similarly, the vibrational frequencies and intensities of an Infrared (IR) spectrum can be calculated. longdom.org These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the phenol group, C-Br stretches, and various vibrations of the aromatic and cyclohexyl rings. researchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects or the presence of intermolecular interactions like hydrogen bonding. modgraph.co.uk

Illustrative Table of Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes. Experimental values would be required for comparison.

SpectroscopyFeaturePredicted ValueHypothetical Experimental Value
¹H NMROH proton (δ, ppm)5.85.9
¹³C NMRC-OH carbon (δ, ppm)152.1151.8
IRO-H stretch (cm⁻¹)35503545
IRC-Br stretch (cm⁻¹)680685

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. tandfonline.comresearchgate.net These models are invaluable for predicting the behavior of new or untested chemicals.

Development of Predictive Models for Chemical Behavior

To develop a QSAR/QSPR model for a class of compounds including this compound, a dataset of related halogenated phenols with known experimental data (e.g., toxicity, receptor binding affinity, or environmental persistence) would be compiled. nih.govacs.org For each compound in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (like HOMO/LUMO energies), steric (related to molecular size and shape), or thermodynamic (like solvation energy). scholarsresearchlibrary.com

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) are then used to build a model that correlates a subset of these descriptors with the observed activity or property. mdpi.commdpi.com A robust model, once validated, could then be used to predict the activity of this compound, providing crucial information for risk assessment and guiding further experimental work. nih.gov For halogenated phenols, descriptors related to molecular size, hydrogen-bonding capacity, and electronic reactivity have been shown to be important in predicting their biological interactions. nih.gov

Application of Molecular Descriptors in Predicting Compound Properties

Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. researchgate.net These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate the structure of a compound with its biological activity or physical properties, respectively. researchgate.netnih.gov

The development of robust QSAR models relies on the careful selection of relevant molecular descriptors. sci-hub.st These descriptors can be categorized into various classes, including constitutional, geometric, topological, and quantum-chemical, with some describing the 2D structure and others the 3D conformation of the molecule. biorxiv.org For instance, in studies predicting the toxicity of phenols, descriptors such as the logarithm of the 1-octanol/water partition coefficient (logP), which indicates the hydrophobic nature of a molecule, have been shown to be of high importance. sci-hub.stut.ac.ir Other descriptors like 3D-MoRSE (3D Molecule Representation of Structures based on Electron Diffraction) and connectivity indices also play a role in these predictive models. nih.gov

The process of building these models often involves calculating a large number of descriptors and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to select the most pertinent ones and construct the predictive relationship. nih.govsci-hub.stbiorxiv.orgut.ac.ir The predictive power of these models is then rigorously validated using both internal and external datasets. sci-hub.st

Below is a table showcasing various molecular descriptors that are typically calculated for compounds like this compound to predict their properties.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor Category Specific Descriptor Example Information Encoded
Constitutional Molecular Weight The sum of the atomic weights of all atoms in a molecule.
Topological Connectivity Indices (e.g., Xt) Describes the branching and connectivity of atoms within the molecule. nih.gov
Geometric 3D-MoRSE Descriptors (e.g., Mor23u) Derived from simulated infrared spectra, providing 3D structural information. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures the hydrophobicity of the compound. sci-hub.st

| Quantum-Chemical | Dipole Moment | Indicates the polarity of the molecule. |

Molecular Quantum Similarity Measures in QSAR Applications

Molecular Quantum Similarity Measures (MQSM) offer a powerful approach in QSAR studies by quantifying the similarity between molecules based on their electron density functions. tdx.catscienceopen.com This method is founded on the principle that molecules with similar quantum-chemical properties are likely to exhibit similar biological activities or other properties. cimne.com

The core of MQSM lies in the comparison of molecular electron densities, which are fundamental properties determining all other molecular characteristics. tdx.catcimne.com By calculating the degree of similarity between the electron density of a target compound and those of a set of reference compounds with known activities, it is possible to predict the activity of the target. cimne.com This quantum-chemical information can be used to develop robust QSAR models. scienceopen.com

Different techniques have been developed within the framework of MQSM, including the use of Bond Critical Points (BCPs) as defined by the Atoms in Molecules (AIM) theory. cimne.com This approach uses properties of the electron density at these critical points as variables in QSAR models, providing a detailed and chemically intuitive link between the electronic structure and the observed activity. cimne.com

The application of MQSM has been shown to be effective in various areas, including the prediction of toxicity and other biological activities. tdx.cat It is a valuable tool in computer-aided molecular design, aiding in the identification of promising new compounds. tdx.cat

Table 2: Key Concepts in Molecular Quantum Similarity Measures (MQSM)

Concept Description Relevance in QSAR
Electron Density A fundamental quantum mechanical property that describes the probability of finding an electron at any given point in a molecule. cimne.com Forms the basis for comparing and quantifying the similarity between molecules. tdx.cat
Similarity Principle The assertion that molecules with a high degree of similarity in their quantum properties will exhibit similar physical, chemical, and biological properties. tdx.cat Provides the theoretical foundation for using MQSM in predictive modeling.
Quantum Similarity Index A numerical value that quantifies the degree of similarity between the electron densities of two molecules. Used as a descriptor in QSAR equations to correlate with biological activity.

| Molecular Alignment | The process of superimposing molecules in 3D space to maximize their similarity, a crucial step for many 3D-QSAR and MQSM studies. tdx.cat | Ensures a consistent frame of reference for comparing molecular properties. |

Molecular Docking and Interaction Studies with Macromolecules (Excluding Biological Effects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate how this compound might interact with the binding site of a macromolecule, such as a protein or enzyme, without considering the subsequent biological or physiological response. tdx.cattdx.cat

These studies provide detailed insights into the non-covalent interactions that stabilize the ligand-macromolecule complex. nih.gov Key interactions often include:

Hydrogen Bonds: Formed between the phenolic hydroxyl group of the compound and suitable donor/acceptor residues in the macromolecule's binding pocket. evitachem.com

Halogen Bonds: The bromine atoms on the phenol ring can act as halogen bond donors, interacting with nucleophilic sites on the macromolecule. evitachem.com

Hydrophobic Interactions: The cyclohexyl group and the aromatic ring contribute to hydrophobic interactions with nonpolar regions of the binding site.

π-π Interactions: The aromatic ring of the phenol can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

The results of molecular docking are often visualized to analyze the binding mode and the specific interactions. The strength of the binding is typically estimated by a scoring function, which provides a numerical value (e.g., docking score or binding energy) that can be used to rank different compounds or binding poses. nih.gov These theoretical interaction studies are crucial for understanding the structural basis of molecular recognition and can guide the design of new molecules with desired binding properties. nih.gov

Table 3: Potential Interactions of this compound in a Macromolecular Binding Site

Type of Interaction Involving Group on Phenol Potential Interacting Partner on Macromolecule
Hydrogen Bond Hydroxyl (-OH) group Amino acid residues with donor/acceptor capabilities (e.g., Serine, Threonine, Aspartate, Glutamate)
Halogen Bond Bromine (-Br) atoms Electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids.
Hydrophobic Interaction Cyclohexyl ring, Phenyl ring Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Alanine)

| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Environmental Behavior and Fate of 2,6 Dibromo 4 Cyclohexylphenol

Occurrence and Distribution in Environmental Matrices

Detection in Aquatic Ecosystems (Surface Water, Sediment)

There are no specific monitoring studies that report the concentration of 2,6-Dibromo-4-cyclohexylphenol in aquatic environments. However, other brominated phenols of anthropogenic origin, such as 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), are frequently detected in surface water and sediment. nih.gov The major brominated flame retardant Tetrabromobisphenol A (TBBPA) is also a pervasive contaminant in both abiotic and biotic aquatic matrices. informaticsjournals.co.in The presence of these related compounds suggests that, if released into the environment, this compound could also be found in aquatic systems.

Interestingly, some bromophenols are known to have natural origins. Simple brominated phenols, including 2,4-DBP and 2,6-dibromophenol (B46663) (2,6-DBP), have been identified as natural metabolites produced by marine invertebrates, contributing to their presence in pristine marine habitats. who.int Upon release into water, more complex BPs like pentabromophenol (B1679275) are expected to adsorb to suspended solids and sediment, while less brominated phenols tend to remain in the water phase. who.int

Table 1: Environmental Occurrence of Selected Brominated Phenols (Analogues)

Compound Environmental Matrix Finding Reference
2,4-Dibromophenol (2,4-DBP) Air, Surface Water, Sediment, Soil Frequently detected anthropogenic contaminant. Also occurs naturally in marine environments. nih.gov, who.int
2,6-Dibromophenol (2,6-DBP) Marine Ecosystems Natural metabolite from marine organisms. who.int
2,4,6-Tribromophenol (2,4,6-TBP) Air, Surface Water, Sediment, Soil, Drinking Water Commonly detected anthropogenic contaminant. nih.gov, who.int

Presence in Terrestrial Environments (Soil)

Specific data on the detection of this compound in soil is currently unavailable. Nevertheless, other widely used brominated phenols have been identified in terrestrial ecosystems. nih.gov It is predicted that if released into soil, brominated phenols will generally exhibit low mobility and tend to persist in this compartment. who.int This suggests that soil could be a potential sink for this compound.

Atmospheric Presence and Transport

Direct measurements of atmospheric this compound have not been reported. The atmospheric behavior of brominated phenols is influenced by their vapor pressure. For related compounds like 2,4,6-TBP, it is estimated that they will exist in both vapor and particulate forms in the atmosphere. who.int The vapor-phase compounds are subject to degradation through reactions with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-life varies with the degree of bromination, from approximately 13 hours for 4-bromophenol (B116583) to over 20 days for 2,4,6-TBP. who.int Particulate-phase BPs are removed from the atmosphere via wet and dry deposition. who.int

Environmental Transformation Pathways

The transformation of this compound in the environment can be predicted to occur through both biological and non-biological processes, based on studies of similar halogenated phenols.

Biodegradation and Microbial Transformation Processes

There are no studies that specifically address the biodegradation of this compound. In general, brominated phenols are considered to be not readily biodegradable and can persist in the environment. who.int

However, the microbial degradation of other halogenated phenols is well-documented, indicating that pathways for the breakdown of such compounds exist in nature.

Bacterial Degradation: Various bacterial strains have been shown to degrade halogenated aromatics. For instance, Cupriavidus sp. can utilize 2,6-dibromo-4-nitrophenol (B181593) as its sole source of carbon and nitrogen. researchgate.net Similarly, strains of Planococcus and Bacillus have been isolated that can degrade 2,4,6-trichlorophenol. nih.gov The degradation of chloroanilines and 2,4-dichlorophenoxyacetic acid (2,4-D) by diverse bacteria is also extensively studied, often involving oxidative dehalogenation via monooxygenase or dioxygenase enzymes. nih.govresearchgate.net

Transformation of Precursors: The flame retardant TBBPA undergoes transformation in the environment, primarily through debromination (the removal of bromine atoms) and β-scission (the cleavage of a carbon-carbon bond). nih.gov These processes lead to the formation of numerous metabolites, including simpler compounds like 2,6-dibromophenol. nih.gov

Enzymatic Dimerization: Bromoperoxidase enzymes, found in some marine organisms, can catalyze the dimerization of bromophenols, leading to the formation of hydroxylated polybrominated diphenyl ethers (HO-PBDEs), another class of environmental contaminants. acs.org

Abiotic Degradation Mechanisms

Non-biological processes, particularly those driven by sunlight, are expected to play a role in the transformation of this compound.

Photodegradation: Ultraviolet (UV) radiation from sunlight is a known driver for the degradation of brominated phenols in aqueous environments. acs.org This photolysis can lead to debromination. acs.org The process can be complex and is influenced by other components in the water, such as dissolved organic matter, which can act as photosensitizers and enhance the photochemical bromination of phenols. mdpi.com

Atmospheric Reactions: In the atmosphere, the primary abiotic degradation pathway for vapor-phase BPs is the reaction with hydroxyl radicals (•OH). who.int

Formation of Other Pollutants: Abiotic transformation does not always lead to detoxification. The exposure of brominated phenols to factors like UV irradiation can result in their conversion to more toxic and persistent compounds, such as polybrominated dioxins. nih.gov Furthermore, abiotic reactions in soil, such as those involving ferric iron or Fenton-like reactions, have been shown to cause the bromination of soil organic matter, indicating that complex abiotic transformations involving bromine are possible in terrestrial systems. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
2,4,6-tribromophenol
2,4-dibromophenol
This compound
2,6-dibromophenol
2,6-dibromo-4-nitrophenol
4,6-Dinitro-o-cyclohexyl phenol (B47542)
4-bromophenol
Aniline
Bacillus pumilus
Catechol
Pentabromophenol
Phenol
Planococcus rifietoensis
Photodegradation under UV Irradiation

Adsorption and Mobility in Soil and Sediment Systems

The adsorption and mobility of this compound in soil and sediment are critical factors in determining its environmental distribution. Brominated phenols, in general, are expected to adsorb to soil and sediment, with their mobility decreasing as the degree of bromination increases. who.int This means that compounds with more bromine atoms are more likely to remain bound to soil and sediment particles and are less likely to move into the water phase. who.intscbt.com

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be adsorbed by soil or sediment. A higher Koc value indicates a greater tendency for adsorption and lower mobility. For 3-bromophenol, an estimated Koc value of 640 suggests low mobility in soil. echemi.com The log Kow (octanol-water partition coefficient) is often used to estimate the bioaccumulation potential and can also provide an indication of a compound's hydrophobicity and tendency to adsorb to organic matter in soil and sediment. Log Kow values for bromophenols generally increase with increasing bromination. who.int This trend suggests that this compound, with two bromine atoms and a cyclohexyl group, would have a significant potential for adsorption.

The pKa of a phenolic compound also influences its mobility. At environmental pH values above their pKa, phenols will exist partially in their anionic form, which generally does not adsorb as strongly to soil organic carbon and clay as the neutral form. echemi.comccme.ca However, for many hydrophobic organic compounds, the interaction of the neutral form with the sorbent is the dominant process. echemi.com

Table 2: Predicted Environmental Partitioning and Mobility of Brominated Phenols

Compound PropertyTrend/ObservationImplication for this compoundReference
Degree of Bromination Increased bromination leads to decreased mobility.Likely to have low mobility in soil. who.intscbt.com
Koc Value Estimated at 640 for 3-bromophenol, indicating low mobility.Expected to have a relatively high Koc value and thus low mobility. echemi.com
Log Kow Increases with increasing bromination.Expected to have a high log Kow, indicating a tendency to adsorb to organic matter. who.int
pKa Dissociation to anionic form can increase mobility.The presence of the cyclohexyl group will increase hydrophobicity, likely leading to strong adsorption despite potential dissociation. echemi.comccme.ca

Bioaccumulation and Biotransformation in Non-Human Biota (Excluding Toxic Effects)

The potential for this compound to accumulate in living organisms (bioaccumulation) and be chemically altered by them (biotransformation) is a key aspect of its environmental fate.

The bioaccumulation potential of brominated phenols generally increases with the degree of bromination, which corresponds to higher log Kow values. who.intscbt.com Predicted bioconcentration factors (BCFs) for 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol are 20, 24, and 120, respectively. scbt.com Measured BCF values for 2,4,6-TBP in fish have been reported in the range of 83 to 513. scbt.com These findings suggest that brominated phenols can accumulate in aquatic organisms. Given its structure, this compound is also expected to have a potential for bioaccumulation.

Biotransformation of brominated phenols has been observed in various microorganisms. Some bacteria can utilize brominated phenols as a source of carbon and energy. For example, Ochrobactrum sp. strain TB01 can degrade 2,4,6-TBP through sequential reductive debromination, with 2,6-dibromophenol (2,6-DBP) being one of the metabolic intermediates. tandfonline.com This suggests that microorganisms in the environment may be capable of degrading this compound. The metabolism of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, has been shown to produce various less brominated compounds, including 2,6-dibromophenol. nih.gov

Studies with marine organisms have shown that they can metabolize brominated phenols. tandfonline.com For instance, sponge-associated bacteria have been found to consume 2,4,6-TBP. tandfonline.com The biotransformation of halogenated phenols by soil fungi, such as Penicillium frequentans, has also been documented, where the initial step is the oxidation to corresponding halocatechols. nih.gov

Table 3: Bioaccumulation and Biotransformation of Brominated Phenols

ProcessFindingRelevance to this compoundReference
Bioaccumulation BCF increases with the degree of bromination.Expected to have a moderate to high bioaccumulation potential. who.intscbt.com
Biotransformation (Bacteria) Ochrobactrum sp. degrades 2,4,6-TBP via 2,6-DBP.Suggests a potential for microbial degradation in the environment. tandfonline.com
Biotransformation (Fungi) Penicillium frequentans metabolizes halogenated phenols to halocatechols.Indicates another potential pathway for microbial breakdown. nih.gov
Metabolism of TBBPA Produces 2,6-dibromophenol as a metabolite.Highlights a potential formation pathway for similar compounds in organisms. nih.gov

Modeling Environmental Transport and Persistence

Environmental fate models are valuable tools for predicting the transport and persistence of chemicals like this compound. These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its distribution and half-life in different environmental compartments such as air, water, soil, and sediment.

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to estimate the environmental fate properties of chemicals when experimental data are lacking. nih.gov For instance, QSARs can be used to predict soil sorption coefficients and biodegradation rates based on molecular structure. nih.gov For substituted phenolic compounds, models have been developed to predict their persistence in the atmosphere by calculating reaction rates with hydroxyl radicals. mdpi.com

While specific modeling studies for this compound were not identified in the search results, the principles and models applied to other halogenated and substituted phenols provide a framework for how its environmental transport and persistence could be evaluated. Key inputs for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water partition coefficient (Koc), as well as its degradation rates from processes like photodegradation and biodegradation.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the target compound from complex mixtures and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds in environmental samples. The process involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. GC-MS is frequently used for the analysis of various environmental contaminants, including phenols and brominated compounds. chrom-china.comunit.no

In the context of environmental monitoring, GC-MS can be employed to detect trace levels of 2,6-Dibromo-4-cyclohexylphenol in matrices such as water, soil, and sediment. The sample preparation would typically involve an extraction step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte before instrumental analysis. chrom-china.com The GC separates the compound based on its boiling point and interaction with the capillary column, while the MS provides a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and quantification. sfei.orgresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

ParameterValue/DescriptionPurpose
GC Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)Separation of semi-volatile organic compounds based on boiling point.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level detection.
Carrier Gas HeliumInert gas to carry the sample through the column.
Oven Program Initial temp 100°C, ramp at 4°C/min to 280°C, hold for 15 minOptimized temperature gradient to separate the target analyte from other compounds in the sample. sfei.org
MS Ionization Electron Impact (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns for library matching. sfei.org
MS Scan Mode Full Spectrum Scan and/or Selected Ion Monitoring (SIM)Full scan for identification of unknown compounds; SIM for enhanced sensitivity and quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is particularly well-suited for assessing the purity of synthesized chemical products. aksci.com For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

During purity assessment, a sample of the synthesized compound is analyzed to detect and quantify any impurities, such as starting materials, by-products, or degradation products. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity, often expressed as a percentage. aksci.com

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separation of non-polar to moderately polar compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile/WaterA common solvent system for reversed-phase chromatography, allowing for fine-tuning of separation.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times.
Detector UV-Vis Detector (e.g., at 280 nm)Phenolic compounds exhibit strong UV absorbance, making this a sensitive detection method.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the NMR spectra would confirm the presence and connectivity of the phenolic, aromatic, and cyclohexyl moieties. Based on data from structurally similar compounds, the expected chemical shifts can be predicted. nih.govchemicalbook.com

¹H NMR: The spectrum would be expected to show a singlet for the two equivalent aromatic protons, a signal for the phenolic hydroxyl proton, and a set of multiplets for the protons of the cyclohexyl group. nih.gov

¹³C NMR: The spectrum would show distinct signals for the different carbon atoms, including the bromine-substituted aromatic carbons, the cyclohexyl-substituted aromatic carbon, the hydroxyl-bearing carbon, and the unique carbons of the cyclohexyl ring.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.3Singlet (s)2 x Aromatic C-H (H-3, H-5)
¹H ~5.9Broad Singlet (br s)1 x Phenolic O-H
¹H ~2.5Multiplet (m)1 x Cyclohexyl C-H (methine)
¹H ~1.2-1.9Multiplets (m)10 x Cyclohexyl C-H (methylene)
¹³C ~150SingletC-1 (C-OH)
¹³C ~115SingletC-2, C-6 (C-Br)
¹³C ~135SingletC-4 (C-cyclohexyl)
¹³C ~130SingletC-3, C-5 (C-H)
¹³C ~44SingletCyclohexyl C-1'
¹³C ~34SingletCyclohexyl C-2', C-6'
¹³C ~27SingletCyclohexyl C-3', C-5'
¹³C ~26SingletCyclohexyl C-4'

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the hydroxyl (O-H), aromatic C-H, and aliphatic C-H bonds. The region between 500 and 1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions characteristic of the molecule as a whole. specac.comlibretexts.org

Table 4: Key Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3550Strong, BroadO-H StretchPhenolic Hydroxyl
3000 - 3100MediumC-H StretchAromatic Ring
2850 - 3000StrongC-H StretchCyclohexyl Group
1550 - 1600MediumC=C StretchAromatic Ring
1450 - 1470MediumC-H BendCyclohexyl Group
1150 - 1250StrongC-O StretchPhenol (B47542)
550 - 750StrongC-Br StretchAryl Bromide

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic triplet of peaks (M, M+2, M+4) for the molecular ion in an approximate intensity ratio of 1:2:1.

Electron impact (EI) ionization often causes the molecule to fragment in a predictable manner. Analysis of these fragments helps to confirm the structure. Likely fragmentation pathways for this compound would include the loss of a bromine atom, cleavage of the cyclohexyl group, or loss of the entire C₆H₁₁ side chain. nih.gov

Table 5: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₄Br₂O)

m/z (mass-to-charge)InterpretationSignificance
332 / 334 / 336[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peaks, confirming the molecular weight and the presence of two bromine atoms.
253 / 255[M - Br]⁺Loss of one bromine atom.
251[M - C₆H₁₁]⁺Loss of the cyclohexyl group, indicating a cyclohexylphenol structure.
172[M - Br₂]⁺Loss of both bromine atoms.
83[C₆H₁₁]⁺Cyclohexyl cation fragment.

Infrared (IR) Spectroscopy for Functional Group Analysis

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray crystallography is a powerful analytical technique that provides definitive information about the crystal structure. researchgate.net While, to date, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly available literature, the crystal structure of the closely related compound, 2,6-dibromophenol (B46663), has been successfully determined and offers valuable insights. researchgate.netresearchgate.net

The analysis of 2,6-dibromophenol revealed that it crystallizes in the orthorhombic crystal system, within the P2₁2₁2₁ space group. researchgate.net This structural determination allows for a detailed examination of bond lengths, bond angles, and intermolecular interactions. In the crystal lattice of 2,6-dibromophenol, the molecules are organized through a combination of hydrogen bonds and halogen bonds. researchgate.netresearchgate.net The phenolic hydroxyl group participates in O-H···O hydrogen bonding, while Br···Br interactions also play a significant role in the crystal packing. researchgate.net

The introduction of a cyclohexyl group at the 4-position of the phenol ring, as in this compound, would be expected to have a significant impact on the crystal packing. The bulky and non-polar nature of the cyclohexyl substituent would likely disrupt the packing arrangement observed in 2,6-dibromophenol, potentially leading to a different crystal system and space group. The steric hindrance introduced by the cyclohexyl group could influence the intermolecular interactions, possibly favoring different hydrogen and halogen bonding networks. Further research involving the synthesis of high-quality single crystals of this compound is necessary to elucidate its precise solid-state structure.

Crystallographic Data for 2,6-Dibromophenol
Parameter Value
Chemical FormulaC₆H₄Br₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Br-C Bond Lengths~1.883(7) Å and 1.893(7) Å
Key Intermolecular InteractionsO-H···O Hydrogen Bonds, Br···Br Halogen Bonds

Data sourced from a study on the interplay of hydrogen and halogen bonding in 2,6-dihalogenated phenols. researchgate.net

Development of Novel Sensor Technologies for Environmental Monitoring

The detection of persistent organic pollutants (POPs), such as halogenated phenols, in the environment is of paramount importance due to their potential toxicity and persistence. mdpi.comnih.gov While specific sensors for this compound are not yet described, recent advancements in sensor technology for related compounds offer a clear pathway for the development of targeted detection methods. jpi-oceans.eufrontiersin.org These technologies primarily fall into two categories: electrochemical sensors and optical sensors.

Electrochemical Sensors:

Electrochemical sensors have emerged as a promising tool for the detection of organic pollutants due to their high sensitivity, portability, and potential for real-time monitoring. frontiersin.orgscielo.org.mx For brominated phenols, electrochemical methods often involve the reductive cleavage of the carbon-bromine bond. scielo.org.mx

A particularly innovative approach is the use of Molecularly Imprinted Polymers (MIPs) as recognition elements in electrochemical sensors. jpi-oceans.eufrontiersin.org MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to a template molecule. jpi-oceans.eu For the detection of this compound, an MIP could be synthesized using the target molecule as the template. This would create a highly selective sensor capable of distinguishing it from other phenolic compounds. For instance, an electrochemical sensor for the brominated flame retardant tetrabromobisphenol A (TBBPA) was developed using a nanocomposite of reduced graphene oxide and silver nanodendrites combined with an MIP, achieving a very low limit of detection (LOD) of 0.015 nM. frontiersin.org

Optical Sensors:

Optical sensors provide another powerful platform for environmental monitoring, offering advantages such as simplicity, rapid response, and the potential for remote sensing. mdpi.comnih.govresearchgate.net Fluorescence-based sensors are particularly common for the detection of aromatic pollutants. mdpi.com

The development of optical biosensors, which integrate a biological recognition element with an optical transducer, is a significant area of research. google.comcdnsciencepub.com For halogenated organic compounds, enzymes such as dehalogenases can be immobilized on a sensor surface. google.com The enzymatic reaction with the target analyte can induce a change in pH or other optical properties that can be measured. google.com While challenges such as enzyme stability exist, these biosensors hold promise for sensitive and specific detection.

The table below summarizes the performance of various novel sensor technologies for the detection of related brominated and persistent organic pollutants, highlighting the potential for adaptation to this compound.

Sensor Technology Target Analyte Detection Principle Limit of Detection (LOD) Reference
Electrochemical Sensor with MIPTetrabromobisphenol A (TBBPA)Differential Pulse Voltammetry0.015 nM frontiersin.org
Amperometric BiosensorLow-brominated diphenyl ethersEnzyme Inhibition (Glucose Oxidase)0.14 µM frontiersin.org
Lab-on-Chip with Electrochemical MIPPersistent Organic Pollutants (POPs)Electrochemistry- jpi-oceans.eu
Optical BiosensorHalogenated Organic CompoundsEnzymatic reaction (Dehalogenase)- google.com

The continued development of these advanced sensor technologies, particularly those incorporating highly selective recognition elements like MIPs and specific enzymes, will be crucial for the effective environmental monitoring of this compound and other emerging contaminants.

Applications in Materials Science and Industrial Chemistry Excluding Prohibited Elements

Role as an Intermediate in Specialty Chemical Synthesis

The structure of 2,6-Dibromo-4-cyclohexylphenol makes it a valuable precursor for the synthesis of more complex specialty chemicals. The hydroxyl group provides a reactive site for etherification, esterification, and other condensation reactions, while the bromine and cyclohexyl groups can be used to tailor the physical and chemical properties of the final product.

Precursor for UV Absorbers

Phenolic compounds are foundational in the synthesis of high-performance ultraviolet (UV) absorbers, which are critical additives for protecting materials from photodegradation. Classes of UV absorbers like phenolic benzotriazoles are synthesized through a multi-step process that often begins with a substituted phenol (B47542). atamankimya.com The general synthesis involves diazotization of an o-nitroaniline, followed by an azo coupling reaction with a phenol derivative. The resulting azo intermediate is then reductively cyclized to form the benzotriazole (B28993) ring.

In this context, this compound can serve as the key phenol derivative. Its hydroxyl group allows it to couple with the diazonium salt, and the resulting structure can be converted into a benzotriazole. The bromine atoms and the bulky cyclohexyl group on the phenol ring can enhance the thermal stability and compatibility of the final UV absorber with the polymer matrix it is designed to protect. Furthermore, the phenolic moiety is crucial for the energy dissipation mechanism in many UV absorbers. atamankimya.com By modifying the hydroxyl group of this compound, for instance by reacting it with acryloyl chloride, a reactive UV absorber can be created that can be chemically grafted onto polymer backbones, enhancing its permanence. researchgate.net

Component in Antioxidant Synthesis

Sterically hindered phenols are a cornerstone of antioxidant technology. The principle relies on bulky substituents at the ortho positions (2 and 6) of the phenolic ring, which stabilize the phenoxyl radical formed when the antioxidant scavenges a free radical, thus terminating oxidative chain reactions. nih.gov The efficacy of these antioxidants is influenced by the nature of the groups at the ortho and para positions. nih.gov

This compound fits the structural motif of a sterically hindered phenol, with the two bromine atoms providing steric bulk around the hydroxyl group. This structure makes it a candidate for direct use or as an intermediate for more complex antioxidants. For example, monomeric phenols like 2,6-disubstituted phenols can be catalytically reacted to form dimeric derivatives with potentially enhanced antioxidant and radical scavenging activities. nih.govtandfonline.com The core structure can also be integrated into larger molecules; for instance, by reacting 3,5-disubstituted 4-hydroxybenzoic acid with other compounds to create new antioxidants that combine the phenol's radical-scavenging ability with other functionalities. mdpi.com

Potential in Polymer Science and Plastic Additives (e.g., Polycarbonates)

In polymer science, substituted phenols are used as monomers, chain terminators (capping agents), and property-modifying additives. This compound has potential in these roles, particularly in high-performance polymers like polycarbonates.

Brominated bisphenols, such as Tetrabromobisphenol A (TBBPA), are widely used as reactive monomers in the production of flame-retardant polycarbonates and epoxy resins. europa.eu Similarly, this compound could be used as a comonomer. Its single hydroxyl group would allow it to function as a chain-capping agent, controlling the molecular weight of the polymer during polycondensation. The incorporation of the bulky cyclohexyl and bromine-laden phenyl group at the end of a polymer chain can modify the final properties of the material, such as its thermal stability, melt flow, and flame retardancy. Patents related to polycarbonate production frequently list a wide array of substituted phenols, including brominated and cyclohexyl-containing variants, as suitable monomers or modifiers. epo.orggoogleapis.comjustia.com

Table 1: Potential Applications of this compound in Material Science
Application AreaFunctionKey Structural FeaturesRelevant Derivative Examples
UV AbsorbersPrecursorReactive -OH group for coupling; Br and cyclohexyl groups for stabilityBenzotriazole-based UV stabilizers atamankimya.com
AntioxidantsIntermediateSteric hindrance from 2,6-dibromo substitutionDimeric phenols, Heterocycle-linked phenols nih.govnih.gov
Polymer AdditivesMonomer / Capping Agent-OH for polymerization; Cyclohexyl/Br for property modificationCopolycarbonates, end-capped polyesters epo.orggoogleapis.com
Flame RetardantsIntermediate / AdditiveHigh bromine contentPhosphorylated derivatives, additives for polyolefins specialchem.commst.dk
Functional MaterialsBuilding BlockEntire brominated cyclohexylphenol moietySubstituted phthalocyanines, liquid crystals

Research into Flame Retardant Applications (Focus on Chemical Modification and Efficacy, not safety)

Brominated flame retardants (BFRs) are a major class of chemicals added to materials to inhibit or delay combustion. europa.eu Their primary mechanism of action involves the release of bromine radicals at high temperatures, which interfere with the gas-phase radical chain reactions of a fire. mst.dk The effectiveness of a BFR is often related to its bromine content and its ability to release bromine at the appropriate temperature.

Exploration in Agrochemical Intermediates (Focus on Chemical Synthesis, not use)

Substituted phenols and their derivatives are common structural motifs in a wide range of agrochemicals, including herbicides and fungicides. researchgate.net The synthesis of these complex active ingredients often relies on versatile intermediates that can be modified through various chemical reactions. 4-Cyclohexylphenol (B75765), a related compound, is noted for its use as an additive in fuels and in the synthesis of herbicides and pesticides.

This compound offers multiple reaction sites for synthetic elaboration. The hydroxyl group can be converted into an ether or ester, and the brominated aromatic ring is susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic handles allow for the construction of more complex molecular architectures, making it a potentially valuable building block for the discovery and development of new agrochemical compounds. Its role would be as a starting material in a synthetic pathway, with its structure being incorporated into a larger, biologically active molecule. evitachem.com

Development of Functional Materials Incorporating Brominated Cyclohexylphenol Moieties

The unique combination of a bulky, aliphatic cyclohexyl group and electron-withdrawing bromine atoms on a phenolic ring makes the this compound moiety a candidate for incorporation into advanced functional materials. These materials derive their properties from their specific molecular structure and intermolecular organization.

For example, substituted phenols are used in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with applications in dyes, catalysts, and chemical sensors. By reacting a substituted phthalonitrile (B49051) precursor with a phenol like 4-cyclohexylphenol, researchers can synthesize octasubstituted phthalocyanine (B1677752) complexes. The properties of these complexes, such as their solubility and spectral characteristics, can be fine-tuned by the nature of the peripheral substituents. The cyclohexyl and bromo groups of this compound would influence the electronic properties and molecular packing of such materials. Another area of exploration is in liquid crystals and conjugated polymers, where moieties like 4-cyclohexylphenol have been incorporated to influence the material's mesophase and chiroptical properties. nii.ac.jp

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-Dibromo-4-cyclohexylphenol, and how can purity be optimized?

  • Answer : The compound can be synthesized via bromination of 4-cyclohexylphenol using bromine in acetic acid under controlled temperature (0–5°C). Purification is achieved through recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted precursors or positional isomers. For reproducibility, stoichiometric ratios and reaction times must be rigorously documented .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ solvent) identifies substitution patterns and cyclohexyl group conformation. FT-IR confirms hydroxyl and C-Br bonds (stretching at ~560 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves molecular geometry and intermolecular interactions. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius equation to extrapolate shelf-life. For light sensitivity, expose samples to UV-Vis radiation and track photodegradation products .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Answer : Discrepancies (e.g., NMR suggesting rotational freedom vs. crystallography showing rigid cyclohexyl groups) require method triangulation:

Perform variable-temperature NMR to assess dynamic behavior.

Use DFT calculations (B3LYP/6-31G*) to model conformers and compare with experimental data.

Validate via powder XRD to rule out polymorphic differences.
Document inconsistencies in crystallographic disorder parameters (Mercury’s void analysis) and refine models iteratively .

Q. What experimental designs are optimal for studying halogen-bonding interactions in this compound?

  • Answer :

  • Cocrystallization : Screen with Lewis bases (e.g., pyridine derivatives) to map halogen-bond donor strength.
  • Thermal Analysis : DSC/TGA quantifies interaction energies.
  • Computational : AIM (Atoms in Molecules) analysis via Gaussian09 identifies bond critical points.
    Compare results with Cambridge Structural Database (CSD) entries using ConQuest to identify novel interaction motifs .

Q. How can metabolomic approaches elucidate the compound’s biochemical interactions?

  • Answer :

  • In vitro assays : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-QTOF-MS.
  • Network Pharmacology : Use STRING or KEGG databases to predict protein targets linked to bromophenol toxicity.
  • Proteomics : SILAC labeling identifies differential protein expression in exposed cell lines.
    Cross-reference with PubChem bioactivity data for mechanistic hypotheses .

Q. What strategies ensure reproducibility in catalytic applications of this compound?

  • Answer :

  • Standardization : Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation).
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction progress under inert atmosphere.
  • Data Sharing : Adhere to FAIR principles—deposit raw NMR/XRD datasets in Zenodo or CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.